molecular formula C9H10O3 B14664788 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one CAS No. 50607-36-8

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one

Cat. No.: B14664788
CAS No.: 50607-36-8
M. Wt: 166.17 g/mol
InChI Key: KIMUOIMRCXPXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its pyranone ring structure, which is a common feature in many naturally occurring flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one typically involves the condensation of appropriate aldehydes with acetophenones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyranone ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one involves its interaction with various molecular targets. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, leading to the activation of signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-hydroxy-6-methyl-3-prop-2-enylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-3-4-7-8(10)5-6(2)12-9(7)11/h3,5,10H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMUOIMRCXPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716195
Record name 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-36-8
Record name 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.